

A Comprehensive Technical Guide to Tert-butyl 4-carbamoylpiperidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 4-carbamoylpiperidine-1-carboxylate*

Cat. No.: *B153392*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and applications of **tert-butyl 4-carbamoylpiperidine-1-carboxylate**, a key building block in modern medicinal chemistry.

Chemical Identity and Properties

Tert-butyl 4-carbamoylpiperidine-1-carboxylate, also known by its synonyms 1-N-Boc-isonipecotamide and N-Boc-4-piperidinecarboxamide, is a mono-protected piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical modifications at other positions of the molecule.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	91419-48-6[1][2][3][4]
Molecular Formula	C ₁₁ H ₂₀ N ₂ O ₃ [1][2]
IUPAC Name	tert-butyl 4-carbamoylpiperidine-1-carboxylate[1]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	228.29 g/mol	[1][2]
Appearance	White to off-white solid/powder or crystals	[5]
Melting Point	158-160 °C / 164-168 °C	[5]
Solubility	Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform)	
Stability	Stable under normal storage conditions; sensitive to strong acids and bases	

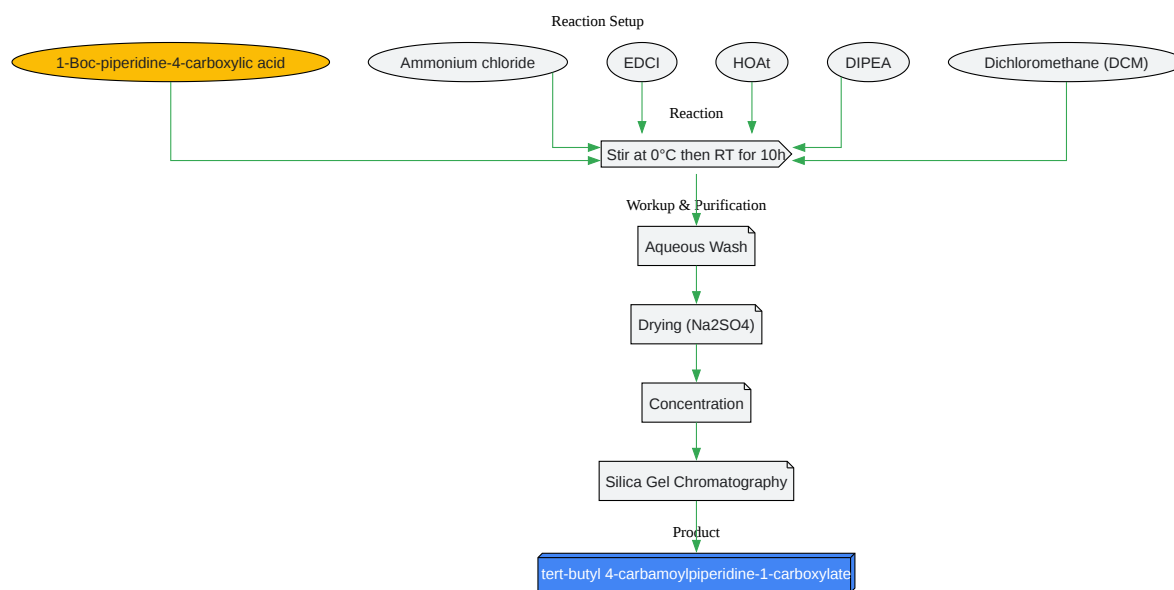
Synthesis and Experimental Protocols

Tert-butyl 4-carbamoylpiperidine-1-carboxylate is typically synthesized from either Boc-protected isonipecotic acid or by direct Boc protection of isonipecotamide. Below are two common experimental protocols.

Protocol 1: Amidation of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

This method involves the coupling of the carboxylic acid precursor with an ammonia source.

Experimental Workflow:



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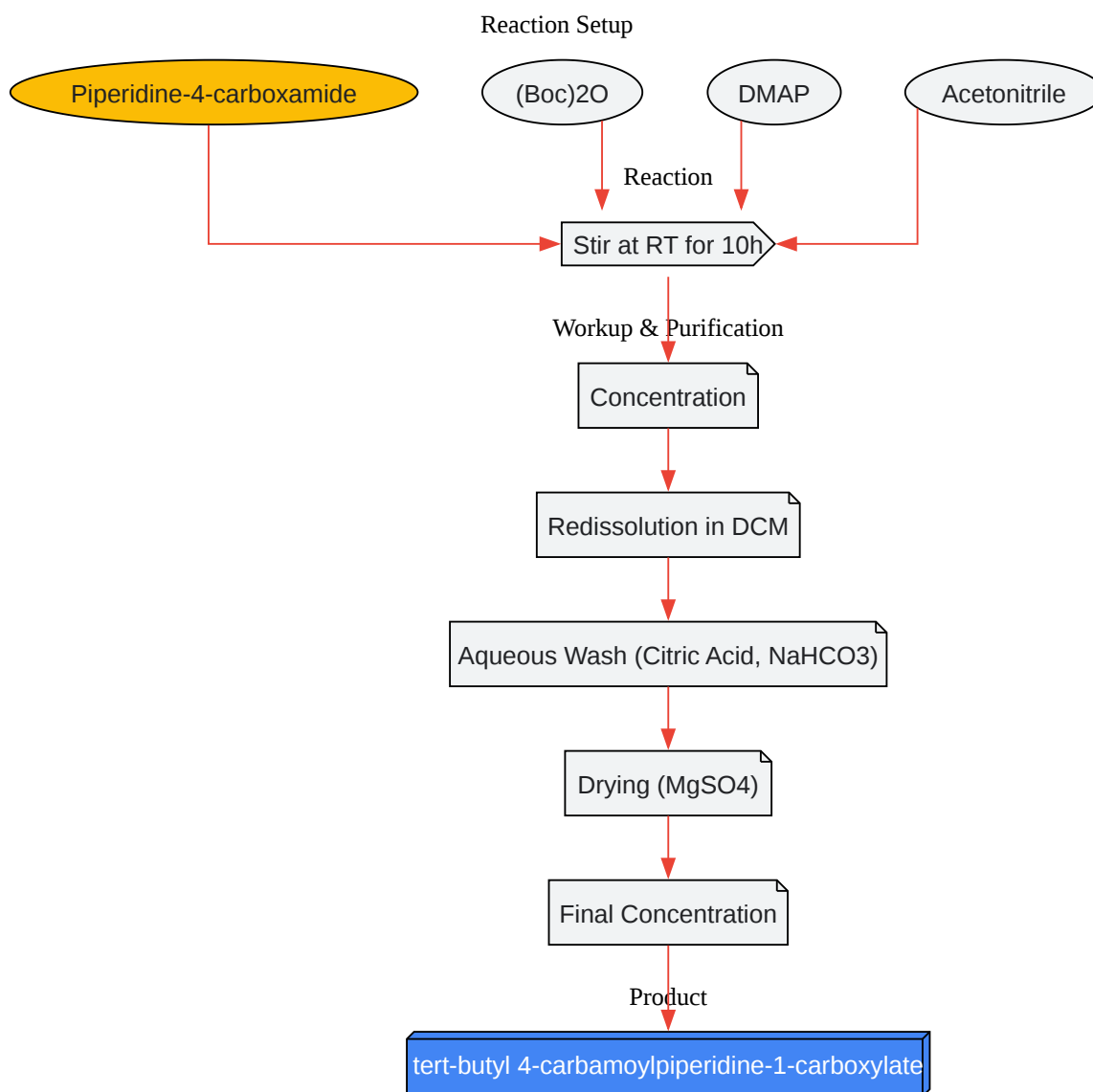
Caption: Synthesis via Amide Coupling.

Detailed Methodology: A mixture of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.88 mmol), ammonium chloride (2.88 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.92 mmol), and 1-hydroxy-7-azabenzotriazole (HOAt) (1.44 mmol) is dissolved in dichloromethane (10 mL) at 0 °C.^[5] N,N-Diisopropylethylamine (DIPEA) (5.77 mmol) is then added dropwise.^[5] The reaction mixture is stirred at room temperature for 10 hours. Following the reaction, the mixture is washed with distilled water (3 x 10 mL). The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography using ethyl acetate as the eluent to yield the final product as a white solid.^[5]

Protocol 2: Boc-Protection of Piperidine-4-carboxamide

This approach involves the direct protection of the piperidine nitrogen of the commercially available piperidine-4-carboxamide (isonipecotamide).

Experimental Workflow:



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Caption: Synthesis via Boc-Protection.

Detailed Methodology: To a solution of piperidine-4-carboxamide (93.63 mmol) in acetonitrile (220 mL), di-tert-butyl dicarbonate ((Boc)₂O) (102.99 mmol) and 4-dimethylaminopyridine (DMAP) (9.82 mmol) are added with mechanical stirring. The reaction is stirred at room temperature for 10 hours. Upon completion, the solvent is removed under vacuum. The residue is redissolved in dichloromethane (150 mL) and washed sequentially with 10% citric acid (2 x 15 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL), and water (15 mL). The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo to afford the product as a white solid.

Spectral Data

Table 3: ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.11	d, J = 13.4 Hz	2H	-CH ₂ - (axial, adjacent to N)
2.76-2.86	m	2H	-CH ₂ - (equatorial, adjacent to N)
2.38-2.45	m	1H	-CH- (at C4)
1.79	d, J = 11.2 Hz	2H	-CH ₂ - (axial, at C3 & C5)
1.52-1.62	m	2H	-CH ₂ - (equatorial, at C3 & C5)
1.47	s	9H	-C(CH ₃) ₃ (Boc group)
Solvent: CD ₃ OD, Frequency: 400 MHz[5]			

¹³C NMR and IR Data: As of the last update, specific ¹³C NMR and IR spectral data for **tert-butyl 4-carbamoylpiperidine-1-carboxylate** are not readily available in public databases. Researchers are advised to acquire this data upon synthesis and purification for complete

characterization. For reference, related N-Boc protected piperidine structures exhibit characteristic ^{13}C NMR signals for the Boc-carbonyl at ~155 ppm, the quaternary carbon of the t-butyl group at ~80 ppm, and the methyl carbons at ~28 ppm. The piperidine ring carbons typically appear in the 25-45 ppm range. IR spectra would be expected to show characteristic C=O stretching vibrations for the carbamate and amide groups.

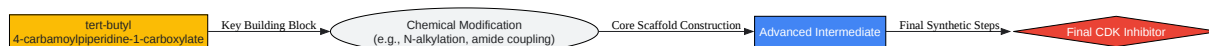
Role in Drug Discovery and Development

Tert-butyl 4-carbamoylpiperidine-1-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the orthogonal nature of the Boc-protecting group and the reactive potential of the carbamoyl moiety.

The Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen, which can then participate in various coupling reactions. The carbamoyl group can also be chemically transformed, for instance, into a cyano or thioamide group, providing further avenues for molecular diversification.^[5]

A significant application of this compound is in the synthesis of cyclin-dependent kinase (CDK) inhibitors.^{[6][7][8][9]} CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.

Logical Workflow in CDK Inhibitor Synthesis:



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Caption: Role as a Key Intermediate.

This versatile building block is utilized in the construction of complex heterocyclic systems that form the core scaffolds of potent and selective CDK inhibitors.^{[7][8][9]} Its incorporation allows for the precise installation of a key pharmacophoric element, contributing to the overall biological activity and pharmacokinetic properties of the final drug candidate.

Safety and Handling

While specific toxicity data is limited, standard laboratory safety precautions should be observed when handling **tert-butyl 4-carbamoylpiperidine-1-carboxylate**. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For related compounds, hazard statements include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.

This technical guide serves as a comprehensive resource for professionals in the fields of chemical research and drug development, providing essential information on **tert-butyl 4-carbamoylpiperidine-1-carboxylate**.

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